N-cyclododecylpropanamide
Description
N-Cyclododecylpropanamide is an amide derivative characterized by a cyclododecyl group (a 12-membered cycloalkane) attached to the nitrogen of a propanamide backbone. Its structure confers unique physicochemical properties, such as high hydrophobicity and thermal stability, which may render it suitable for applications in polymer stabilizers, surfactants, or specialty solvents.
Properties
Molecular Formula |
C15H29NO |
|---|---|
Molecular Weight |
239.4g/mol |
IUPAC Name |
N-cyclododecylpropanamide |
InChI |
InChI=1S/C15H29NO/c1-2-15(17)16-14-12-10-8-6-4-3-5-7-9-11-13-14/h14H,2-13H2,1H3,(H,16,17) |
InChI Key |
WYQNQDNIYYYTBT-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1CCCCCCCCCCC1 |
Canonical SMILES |
CCC(=O)NC1CCCCCCCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on amidines, a distinct class of compounds with the general structure R1C(=NR2)NR3R4, which differ from amides (RCONR2) in both functional group and reactivity. While direct structural analogs of N-cyclododecylpropanamide (an amide) are absent in the evidence, the listed amidines (e.g., N,N-dimethylpropanamidine , N,N-dipropylpropanamidine ) share superficial similarities in alkyl chain length and substituent topology. Below is a comparative analysis based on substituent effects and regulatory context:
Table 1: Comparison of Amidines from Evidence
| Compound Name | CAS Number | Substituents (R1, R2) | Key Features |
|---|---|---|---|
| N,N-Dimethylpropanamidine | 56776-14-8 | Methyl, Methyl | Short-chain amidine; high polarity |
| N,N-Dipropylpropanamidine | 1341496–89–6 | Propyl, Propyl | Longer alkyl chains; increased lipophilicity |
| N,N-Dimethylisobutanamidine | 321881–25–8 | Methyl, Methyl | Branched alkyl group; steric hindrance |
| N,N-Dipropylacetamidine | 1339586–99–0 | Propyl, Propyl | Acetamidine backbone; moderate solubility |
Key Findings:
Substituent Effects: Shorter alkyl chains (e.g., methyl in N,N-dimethylpropanamidine ) enhance polarity and water solubility compared to bulkier groups like cyclododecyl in this compound.
In contrast, this compound’s regulatory status is undefined in the evidence, though its structural complexity may subject it to scrutiny under analogous frameworks.
Functional Group Reactivity : Amidines exhibit basicity at the imine nitrogen, enabling protonation and coordination chemistry, whereas amides like this compound are less basic and more prone to hydrolysis under acidic or alkaline conditions.
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